Cas no 873-55-2 (Benzenesulfinic acid, sodium salt)

Sodium benzenesulfonate, alias: sodium benzenesulfonate, is a white crystal or white powder, melting point 300 ℃, stable under normal temperature and pressure, avoiding oxide contact, and easy to oxidize when exposed to light. It is used in medicine, electroplating industry and the synthesis of photosensitive materials; Polymeric adhesive enhancer \ plasticizer, used for plasticizing and modifying polyamide \ epoxy resin \ phenolic resin, used for ink \ adhesive \ nail polish \ paint; For food, feed preservative
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Benzenesulfinic acid, sodium salt structure
873-55-2 structure
Benzenesulfinic acid, sodium salt
873-55-2
C6H6NaO2S
165.165411472321
MFCD00013135
40127
24847576

Benzenesulfinic acid, sodium salt Properties

Names and Identifiers

    • Benzenesulfinic acid,sodium salt
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT HYDRATE
    • 4-CHLOROBENZENESULPHINIC ACID SODIUM SALT
    • P-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • SODIUM 4-CHLOROBENZENESULFINATE
    • SODIUM 4-CHLOROBENZENE SULFINIC ACID
    • Sodium benzene sulfonate,Sodium benzosulfonate
    • BENZENESULFINIC ACID NA SALT
    • Natriumbenzolsulfinat
    • Sodium benzenesulfinate
    • BENZENSULFINIC ACID SODIUM SALT
    • Benzene Sulfinic Acid Sodium Salt (SBS)
    • C6H5SO2Na
    • Benzenesulfinic acid
    • SBS
    • Sodium benzene sulphinate
    • Benzenesulfinic acid sodium salt
    • Benzenesulfinic acid, sodium salt (8CI, 9CI)
    • NSC 135147
    • NSC 30629
    • Sodium phenylsulfinate
    • +Expand
    • MFCD00013135
    • RWDJJOUSDATHMI-UHFFFAOYSA-N
    • 1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
    • [Na].O=S(C1C=CC=CC=1)O
    • 3598405

Computed Properties

  • 164.99900
  • 0
  • 2
  • 1
  • 163.991
  • 10
  • 112
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • 0
  • 40.1

Experimental Properties

  • 2.13290
  • 56.51000
  • Soluble in water.
  • 339.4°C at 760 mmHg
  • >300 °C (lit.)
  • 159.1 °C
  • White or light yellow scaly crystals.
  • Soluble in water, the solution is weakly alkaline.
  • Hygroscopic
  • 0.8000

Benzenesulfinic acid, sodium salt Security Information

  • DA9135000
  • 1
  • S26-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • R36/37/38
  • T

Benzenesulfinic acid, sodium salt Customs Data

  • 2904909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenesulfinic acid, sodium salt Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004L8X-10g
Sodium benzenesulfinate
873-55-2 95%
10g
$4.00 2024-04-20
A2B Chem LLC
AC13361-10g
Sodium benzenesulfinate
873-55-2 95%
10g
$4.00 2024-04-19
abcr
AB126308-25 g
Benzenesulfinic acid sodium salt, 98%; .
873-55-2 98%
25 g
€53.20 2023-07-20
Alichem
A019089317-1000g
Sodium benzenesulfinate
873-55-2 95%
1000g
$154.50 2023-08-31
Ambeed
A127123-10g
Sodium benzenesulfinate
873-55-2 95%
10g
$5.0 2024-08-02
Apollo Scientific
OR63038-25g
Sodium benzenesulphinate
873-55-2 95%
25g
£35.00 2024-05-21
Enamine
EN300-35720-0.05g
sodium benzenesulfinate
873-55-2 94%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D405094-1kg
Sodium; benzenesulfinate
873-55-2 97%
1kg
$300 2022-10-17
Fluorochem
003814-100g
Benzenesulfinic acid, sodium salt
873-55-2 95%
100g
£20.00 2022-02-28
Life Chemicals
F0001-2172-0.25g
"Benzenesulfinic acid, sodium salt"
873-55-2 95%+
0.25g
$18.0 2023-11-21

Benzenesulfinic acid, sodium salt Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, rt → 80 °C
Reference
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; et al, Bioorganic Chemistry, 2022, 128,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Acetonitrile ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  25 h, 25 °C
Reference
Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates
Mampuys, Pieter; et al, Organic Letters, 2016, 18(12), 2808-2811

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
Reference
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Copper Mediated C(sp2)-H sulfonylation of aldehydes using a catalytic transient imine directing group
Higham, Joe I.; et al, ChemRxiv, 2021, 1, 1-6

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Methyl acrylate Catalysts: Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group
Higham, Joe I. ; et al, Angewandte Chemie, 2022, 61(27),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, reflux
Reference
The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols
Cuadros, Sara; et al, Organic Letters, 2022, 24(16), 2961-2966

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  60 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, 80 °C
Reference
A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates
Zhou, Bang; et al, Organic & Biomolecular Chemistry, 2018, 16(42), 7959-7963

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
Study of thiosulfonic acids. XXXII. Reaction of aryl esters of thiosulfonic acids with substances containing an active methylene group
Boldyrev, B. G.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(6), 1276-83

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Ethyl cyanoacetate
Reference
Reaction of thiosulfonic acid esters with ethyl cyanoacetate in the presence of alcoholates
Bilozor, T. K.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 889-90

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Reference
A convenient preparation of sulfinic acids by the reaction of 2-sulfonylpyridines and their N-oxides with nucleophiles
Furukawa, Naomichi; et al, Heterocycles, 1986, 24(11), 3019-22

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
ipso-Substitution of a sulfinyl or sulfonyl group attached to pyridine rings and its application for the synthesis of macrocycles
Furukawa, Naomichi; et al, Journal of the Chemical Society, 1984, (8), 1839-45

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Thiophenol
Reference
A method of producing alkali metal benzenesulfinates
, European Patent Organization, , ,

Synthetic Circuit 22

Reaction Conditions
Reference
Organic sulfinic acid salts
, Japan, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 rt
Reference
Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine
Friedrich, Marius; et al, European Journal of Organic Chemistry, 2022, 2022(34),

Synthetic Circuit 24

Reaction Conditions
Reference
Reaction of organic sulfur compounds with superoxide anion. III. Oxidation of organic sulfur compounds to sulfinic and sulfonic acids
Oae, Shigeru; et al, Tetrahedron, 1981, 37(1), 37-44

Synthetic Circuit 25

Reaction Conditions
Reference
Chemistry of the sulfur-nitrogen bond. 14. Arenesulfenic acids from N-alkylidenearenesulfinamides (sulfinimines)
Davis, Franklin A.; et al, Journal of the American Chemical Society, 1978, 100(9), 2844-52

Benzenesulfinic acid, sodium salt Raw materials

Benzenesulfinic acid, sodium salt Preparation Products

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